molecular formula C19H17FN4O B11069479 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11069479
M. Wt: 336.4 g/mol
InChI Key: YGCGTAKGKIJZAL-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyridinyl group, and a tetrahydropyrrolo[3,4-e][1,4]diazepinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-e][1,4]diazepinone core, followed by the introduction of the fluorophenyl and pyridinyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated analogs. Substitution reactions can result in a wide range of new compounds with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its effects on various diseases and conditions, including its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s binding to these targets can modulate their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
  • 7-(4-bromophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
  • 7-(4-methylphenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17FN4O

Molecular Weight

336.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-methyl-6-pyridin-2-yl-2,3,4,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C19H17FN4O/c1-12-16-17(23-11-10-21-12)19(25)24(14-7-5-13(20)6-8-14)18(16)15-4-2-3-9-22-15/h2-9,18,21H,10-11H2,1H3

InChI Key

YGCGTAKGKIJZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NCCN1)C3=CC=C(C=C3)F)C4=CC=CC=N4

Origin of Product

United States

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